molecular formula C20H16N4OS B4632521 N~2~-(2,3-DIHYDRO-1H-INDEN-5-YL)-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

N~2~-(2,3-DIHYDRO-1H-INDEN-5-YL)-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B4632521
M. Wt: 360.4 g/mol
InChI Key: RGWHKCLJONQEEC-UHFFFAOYSA-N
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Description

N~2~-(2,3-DIHYDRO-1H-INDEN-5-YL)-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that features a unique combination of an indene moiety, a thiophene ring, and a pyrazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,3-DIHYDRO-1H-INDEN-5-YL)-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Indene Moiety: The indene moiety can be synthesized through the cyclization of a suitable precursor, such as 2-phenylbutadiene, under acidic conditions.

    Thiophene Ring Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated intermediate.

    Pyrazolopyrimidine Core Construction: The pyrazolopyrimidine core can be constructed through a condensation reaction between a suitable pyrazole derivative and a pyrimidine precursor.

    Final Coupling and Amide Formation: The final step involves coupling the indene-thiophene intermediate with the pyrazolopyrimidine core, followed by amide bond formation using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N~2~-(2,3-DIHYDRO-1H-INDEN-5-YL)-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated intermediates and nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or carbonyl groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N~2~-(2,3-DIHYDRO-1H-INDEN-5-YL)-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and neurological disorders.

    Materials Science: It is explored for its use in the development of organic semiconductors and photovoltaic materials.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of N2-(2,3-DIHYDRO-1H-INDEN-5-YL)-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in key biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-Dihydro-1H-inden-5-yl)acetamide
  • 1-(2,3-Dihydro-1H-inden-5-yl)ethanone
  • 2-(3-Oxo-indan-1-ylidene)-malononitrile

Uniqueness

N~2~-(2,3-DIHYDRO-1H-INDEN-5-YL)-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and participate in diverse chemical reactions makes it a versatile compound for various applications.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4OS/c25-20(22-15-7-6-13-3-1-4-14(13)11-15)16-12-19-21-9-8-17(24(19)23-16)18-5-2-10-26-18/h2,5-12H,1,3-4H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWHKCLJONQEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)C3=NN4C(=CC=NC4=C3)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(2,3-DIHYDRO-1H-INDEN-5-YL)-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 2
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N~2~-(2,3-DIHYDRO-1H-INDEN-5-YL)-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 3
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N~2~-(2,3-DIHYDRO-1H-INDEN-5-YL)-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 4
N~2~-(2,3-DIHYDRO-1H-INDEN-5-YL)-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~2~-(2,3-DIHYDRO-1H-INDEN-5-YL)-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 6
N~2~-(2,3-DIHYDRO-1H-INDEN-5-YL)-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

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